molecular formula C20H23N7O2 B12248247 9-ethyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-ethyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B12248247
M. Wt: 393.4 g/mol
InChI Key: MBBKDJOQYOXUIF-UHFFFAOYSA-N
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Description

The compound 9-ethyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic molecule that features a purine base modified with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

    Functional Group Introduction: The ethyl group at the 9-position can be introduced via alkylation reactions using ethyl halides.

    Pyrrolo[3,4-c]pyrrole Formation: This bicyclic structure can be synthesized through cyclization reactions involving appropriate diene and dienophile precursors.

    Attachment of the Methoxypyridine Carbonyl Group: This step involves the coupling of the methoxypyridine derivative with the pyrrolo[3,4-c]pyrrole intermediate, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for binding studies with nucleic acids and proteins.

Medicine

Medically, the compound holds potential as a therapeutic agent. Its purine base is a common motif in many drugs, suggesting possible applications in antiviral, anticancer, and anti-inflammatory therapies.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The methoxypyridine group may enhance binding affinity and specificity through additional hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Adenine Derivatives: Compounds like 6-methyladenine share the purine base but differ in functional groups.

    Pyrrolo[3,4-c]pyrrole Derivatives: These compounds have similar bicyclic structures but lack the purine base.

    Methoxypyridine Derivatives: Compounds such as 2-methoxypyridine-3-carboxylic acid share the pyridine moiety but differ in the rest of the structure.

Uniqueness

The uniqueness of 9-ethyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine lies in its combination of a purine base with a pyrrolo[3,4-c]pyrrole and a methoxypyridine carbonyl group. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C20H23N7O2/c1-3-25-12-24-16-17(25)22-11-23-18(16)26-7-13-9-27(10-14(13)8-26)20(28)15-5-4-6-21-19(15)29-2/h4-6,11-14H,3,7-10H2,1-2H3

InChI Key

MBBKDJOQYOXUIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=C(N=CC=C5)OC

Origin of Product

United States

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